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This technical guide provides a comprehensive overview of the genetic and physical
interactions of the Saccharomyces cerevisiae protein Las17, the yeast homolog of the human
Wiskott-Aldrich Syndrome protein (WASP). Las17 is a key regulator of actin dynamics, playing
a crucial role in processes such as endocytosis and actin patch assembly. Understanding its
interaction network is vital for elucidating the molecular mechanisms of cytoskeletal regulation
and for identifying potential targets for therapeutic intervention.

Introduction to Las17

Las17p is a multidomain protein that acts as a nucleation-promoting factor (NPF), stimulating
the actin-nucleating activity of the Arp2/3 complex.[1][2] It is essential for the formation of
branched actin networks that provide the force for membrane invagination during clathrin-
mediated endocytosis.[3][4][5] The protein consists of an N-terminal WASp Homology 1 (WH1)
domain, a central proline-rich region (PRR), and a C-terminal VCA (Verprolin homology,
Central, and Acidic) domain. The VCA domain is responsible for binding to G-actin and the
Arp2/3 complex, thereby promoting actin polymerization. The proline-rich region mediates
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interactions with various SH3 domain-containing proteins, which regulate Las17p's activity and

localization.

Genetic and Physical Interactions of LAS17

The functional network of Las17 has been extensively studied through various genetic and

proteomic approaches. The following tables summarize the key genetic and physical

interactors of LAS17, providing quantitative data where available.

Genetic Interactions

Genetic interaction studies, particularly Synthetic Genetic Array (SGA) analysis, have revealed

a multitude of genes that show synthetic lethality, synthetic growth defects, or suppression

when mutated in combination with a las17 mutation. These interactions often highlight

functional relationships between genes acting in parallel or redundant pathways.
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Note: A negative SGA score indicates a negative genetic interaction (e.g., synthetic sickness or
lethality), while a positive score indicates a positive genetic interaction (e.g., suppression).

Physical Interactions

Physical interaction data, derived from methods such as yeast two-hybrid (Y2H), co-
immunoprecipitation (Co-IP), and affinity capture-mass spectrometry, identify proteins that
directly or indirectly associate with Las17p to form functional complexes.
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Las17p is a central hub in the regulation of actin dynamics at the site of endocytosis. Its activity
is tightly controlled by a network of interacting proteins.

Lasl7 Activation at the Endocytic Site

The following diagram illustrates the key steps in the recruitment and activation of Las17p
during clathrin-mediated endocytosis.
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Caption: Recruitment and activation of Las17 at the endocytic site.
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During the early stages of endocytosis, clathrin and various adaptor proteins are recruited to
the plasma membrane. Slalp is then recruited, which in turn recruits Las17p but keeps it in an
inactive state. Upon a yet-to-be-fully-elucidated signal, the inhibition is relieved, allowing
Las17p to bind to and activate the Arp2/3 complex. This leads to a burst of actin
polymerization, generating the force required for membrane invagination and vesicle formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic
and physical interactions of Las17.

Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method for systematically constructing double mutants in
yeast to identify genetic interactions.

Protocol:

e Query Strain Construction: A query strain containing a mutation in the gene of interest (e.g.,
las17A) linked to a selectable marker (e.g., natMX) and a reporter for mating type selection
(e.g., MFA1pr-HIS3) is constructed.

e Mating: The query strain is mated with an ordered array of viable yeast deletion mutants,
each containing a different selectable marker (e.g., kanMX). This is typically performed on a
high-density format (e.g., 1536-well plates) using a robotic platform.

o Diploid Selection: Diploid cells are selected on a medium that selects for both markers from
the parent strains (e.g., YPD + G418 + ClonNAT).

o Sporulation: The diploid cells are transferred to a sporulation medium to induce meiosis.

» Haploid Selection: Haploid progeny are selected on a medium that selects for the desired
mating type (e.g., SD/-His) and the markers present in the single and double mutants.

o Double Mutant Selection: Haploid double mutants are selected on a medium containing both
antibiotics (e.g., SD/-His + G418 + ClonNAT).

© 2026 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#genetic-interactions-of-las17-in-yeast-an-in-depth-technical-guide
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#genetic-interactions-of-las17-in-yeast-an-in-depth-technical-guide
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#genetic-interactions-of-las17-in-yeast-an-in-depth-technical-guide
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#genetic-interactions-of-las17-in-yeast-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Phenotypic Analysis: The growth of the double mutant colonies is quantitatively assessed by
measuring colony size from digital images. A genetic interaction score (g) is calculated by
comparing the observed fitness of the double mutant to the expected fitness based on the
fitness of the single mutants.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful technique for identifying binary protein-protein interactions in vivo.
Protocol:

e Plasmid Construction: The coding sequence of the "bait" protein (e.g., Las17) is cloned into
a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-
DBD). The coding sequence of the "prey" protein (potential interactor) is cloned into a
separate vector that fuses it to an activation domain (AD) of the transcription factor (e.qg.,
GAL4-AD).

e Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast
reporter strain. This strain typically has reporter genes (e.g., HIS3, ADE2, lacZ) under the
control of promoters that are recognized by the DBD.

o Selection and Screening:

o Transformed yeast cells are plated on a selective medium lacking the nutrients
corresponding to the markers on the plasmids (e.g., SD/-Leu/-Trp) to select for cells that
have taken up both plasmids.

o To test for an interaction, the cells are then plated on a more stringent selective medium
that also lacks the nutrient produced by the reporter gene (e.g., SD/-Leu/-Trp/-His).
Growth on this medium indicates a positive interaction.

o For a colorimetric assay, a filter lift assay can be performed to detect the expression of the
lacZ reporter gene by observing the development of a blue color in the presence of X-gal.

o Controls: Appropriate positive and negative controls are essential to validate the results and
rule out auto-activation by the bait protein.
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Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that two proteins are part of the same complex within the cell.
Protocol:

Yeast Cell Lysis: Yeast cells expressing a tagged version of the protein of interest (e.g.,
Las17-TAP) are grown to mid-log phase and harvested. The cells are then lysed to release
the protein complexes. This can be achieved by methods such as bead beating or cryogenic
grinding in a suitable lysis buffer containing protease and phosphatase inhibitors.

Immunoprecipitation: The cell lysate is incubated with an antibody that specifically
recognizes the tagged protein (or an untagged protein if a specific antibody is available). The
antibody-protein complexes are then captured using protein A/G-coupled beads.

Washing: The beads are washed several times with lysis buffer to remove non-specifically
bound proteins.

Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-
PAGE sample buffer or by using a low pH elution buffer.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a
membrane. The membrane is then probed with a primary antibody specific to the suspected
interacting protein, followed by a secondary antibody conjugated to an enzyme for detection.
The presence of a band corresponding to the co-immunoprecipitated protein indicates an
interaction.

Pyrene-Actin Polymerization Assay

This in vitro assay is used to measure the effect of a protein on the kinetics of actin
polymerization.

Protocol:
» Preparation of Reagents:

o Monomeric actin is purified and a fraction of it is labeled with pyrene iodoacetamide.
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o The protein of interest (e.g., purified Las17p or its fragments) and other regulatory factors
(e.g., Arp2/3 complex) are prepared and dialyzed into a low-salt G-buffer.

e Assay Setup:
o A mixture of unlabeled and pyrene-labeled G-actin is prepared in G-buffer.
o The protein(s) to be tested are added to the actin mixture.

e Initiation of Polymerization: Actin polymerization is initiated by the addition of a high-salt
polymerization buffer (containing KCIl and MgCl2).

e Fluorescence Measurement: The fluorescence of the pyrene-labeled actin is monitored over
time using a fluorometer (excitation ~365 nm, emission ~407 nm). The fluorescence of
pyrene-actin increases significantly upon its incorporation into actin filaments.

» Data Analysis: The rate of actin polymerization is determined from the slope of the
fluorescence curve. An increase in the polymerization rate in the presence of the test protein
indicates that it promotes actin polymerization.

Live-Cell Imaging of Endocytosis

Live-cell imaging allows for the visualization of the dynamic localization and behavior of
fluorescently-tagged proteins during endocytosis in living yeast cells.

Protocol:

» Strain Construction: A yeast strain is constructed where the protein of interest (e.g., Las17)
and other endocytic markers are tagged with fluorescent proteins (e.g., GFP, mCherry) at
their endogenous loci.

o Cell Preparation: Yeast cells are grown to early or mid-log phase in an appropriate synthetic
medium.

e Microscopy:

o A small volume of the cell culture is placed on a glass-bottom dish or a slide with an
agarose pad.
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o The cells are imaged using a fluorescence microscope equipped with a high-sensitivity
camera.

o Time-lapse imaging is performed to capture the dynamic behavior of the fluorescently
tagged proteins at endocytic sites.

e Image Analysis: The acquired images are analyzed to determine parameters such as the
lifetime, intensity, and movement of the fluorescently tagged proteins at the endocytic
patches. This information provides insights into the role of the protein in the different stages
of endocytosis.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of experiments used to characterize the
genetic interactions of LAS17.

Experimental Workflow for Identifying Genetic
Interactions
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Caption: Workflow for identifying and characterizing genetic interactions.

Workflow for Validating Physical Interactions
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Caption: Workflow for identifying and validating physical protein interactions.

Conclusion

Las17p is a critical regulator of the actin cytoskeleton in Saccharomyces cerevisiae, with a

complex network of genetic and physical interactions that are essential for its function in

© 2026 BenchChem. All rights reserved.

13/15 Tech Support


https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body-img#genetic-interactions-of-las17-in-yeast-an-in-depth-technical-guide
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#genetic-interactions-of-las17-in-yeast-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

endocytosis and other cellular processes. The data and protocols presented in this guide
provide a comprehensive resource for researchers and scientists working to further unravel the
intricacies of Las17p's function and its role in cellular signaling. For drug development
professionals, a deeper understanding of this network may reveal novel targets for therapeutic
intervention in diseases where actin dynamics are dysregulated.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/product/b10831071?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

